molecular formula C21H19N3O6S B2799595 Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920466-67-7

Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2799595
CAS RN: 920466-67-7
M. Wt: 441.46
InChI Key: YTMMUSUHGMBZJR-UHFFFAOYSA-N
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Description

“Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate” is a compound with the molecular formula C11H9NO4 . It’s related to “Phthalic anhydride (PA)”, a versatile organic compound with the formula C6H4(CO)2O .


Synthesis Analysis

The synthesis of a similar compound, “®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester”, involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the produced methyl anthranilate to furnish isoindole .


Molecular Structure Analysis

The structure of the similar compound mentioned above was verified using single-crystal XRD. N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of an S(6) hydrogen-bonded loop. The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .


Physical And Chemical Properties Analysis

“Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate” has a molecular weight of 219.2 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Polymer Synthesis

A study by Faghihi, Absalar, and Hajibeygi (2010) discusses the synthesis of optically active polyamides incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups, a structure related to the specified compound. This research highlights its application in creating new polymers with potential uses in various industries (Faghihi, Absalar, & Hajibeygi, 2010).

Heterocyclic Compound Synthesis

In 2005, Bakhite, Al‐Sehemi, and Yamada synthesized derivatives of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, related to the specified chemical, for potential application in pharmaceutical and agrochemical products (Bakhite, Al‐Sehemi, & Yamada, 2005).

Development of Novel Chemical Structures

A study by Zhu, Lan, and Kwon (2003) explored the use of related compounds in the synthesis of tetrahydropyridines, highlighting the potential for developing novel chemical structures with diverse applications (Zhu, Lan, & Kwon, 2003).

Anti-inflammatory Applications

Nikalje, Hirani, and Nawle (2015) conducted a study on derivatives of a similar compound, evaluating their anti-inflammatory properties. This research suggests potential medicinal applications for these types of compounds (Nikalje, Hirani, & Nawle, 2015).

Insecticidal Activities

Research by Bakhite et al. (2014) on pyridine derivatives related to the specified compound revealed significant insecticidal activities, indicating potential use in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Safety and Hazards

The safety information for “Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate” includes hazard statements H301-H410 and precautionary statements P273-P301+P310-P305+P351+P338 .

properties

IUPAC Name

methyl 6-acetyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-11(25)23-8-7-14-15(9-23)31-18(17(14)21(29)30-2)22-16(26)10-24-19(27)12-5-3-4-6-13(12)20(24)28/h3-6H,7-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMMUSUHGMBZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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